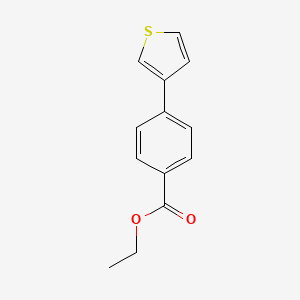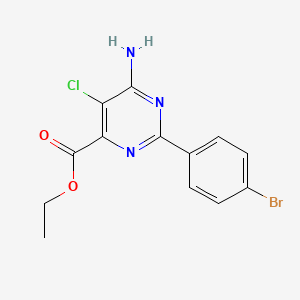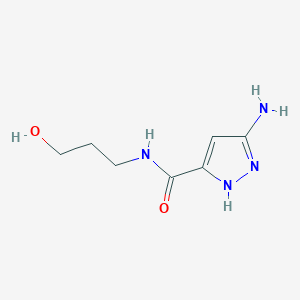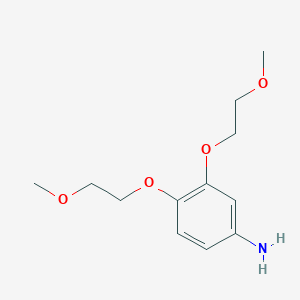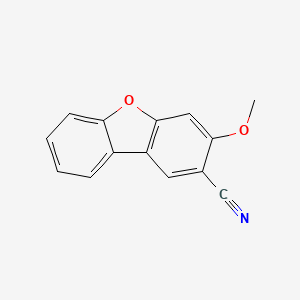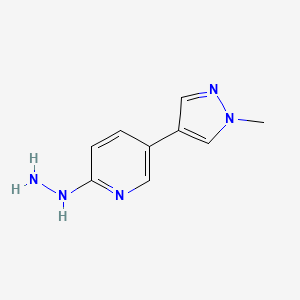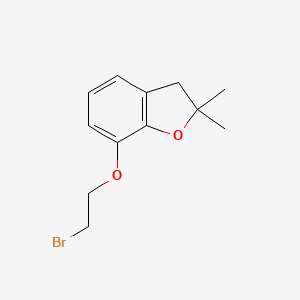
3-Chloro-4-(cyclopropylmethylamino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(cyclopropylmethylamino)phenol is a chemical compound characterized by the presence of a chloro group, a cyclopropylmethylamino group, and a phenolic hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(cyclopropylmethylamino)phenol typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group, forming 4-nitrophenol.
Reduction: The nitro group is then reduced to an amino group, yielding 4-aminophenol.
Chlorination: The amino group is chlorinated to form 3-chloro-4-aminophenol.
Cyclopropylmethylamino Introduction: Finally, the amino group is reacted with cyclopropylmethylamine to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 3-Chloro-4-(cyclopropylmethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form an amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Quinones: Resulting from the oxidation of the phenolic hydroxyl group.
Amines: Formed by the reduction of the chloro group.
Substituted Amines: Resulting from substitution reactions involving the amino group.
科学研究应用
3-Chloro-4-(cyclopropylmethylamino)phenol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-Chloro-4-(cyclopropylmethylamino)phenol exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The cyclopropylmethylamino group can enhance the compound's lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
3-Chloro-4-(cyclopropylmethylamino)phenol is unique due to its combination of functional groups. Similar compounds include:
4-Chloro-3-methylaniline: Lacks the cyclopropylmethylamino group.
3-Chloro-4-aminophenol: Lacks the cyclopropylmethylamino group.
4-Chloro-3-(cyclopropylmethyl)phenol: Lacks the amino group.
属性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
3-chloro-4-(cyclopropylmethylamino)phenol |
InChI |
InChI=1S/C10H12ClNO/c11-9-5-8(13)3-4-10(9)12-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 |
InChI 键 |
LFSNPZXVTOHXQC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC2=C(C=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(5-Methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B15357068.png)

![7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B15357082.png)
![N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide](/img/structure/B15357087.png)
![Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B15357089.png)
